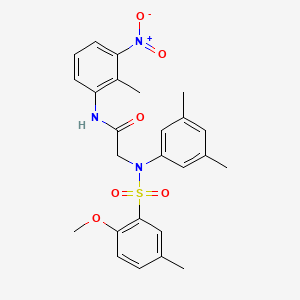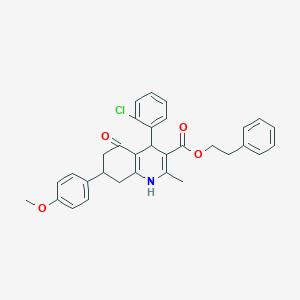![molecular formula C16H15BrN2S B5079892 2-[(4-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5079892.png)
2-[(4-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a bromothiophene moiety with a tetrahydropyridoindole framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-[(4-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.
科学的研究の応用
2-[(4-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:
作用機序
The mechanism of action of 2-[(4-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share a similar indole framework and exhibit diverse biological activities.
Thiophene Derivatives: Compounds like 2-bromothiophene and 3-bromothiophene share the thiophene moiety and are used in various chemical reactions.
Uniqueness
2-[(4-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its combination of a bromothiophene moiety with a tetrahydropyridoindole framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.
特性
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2S/c17-11-7-12(20-10-11)8-19-6-5-14-13-3-1-2-4-15(13)18-16(14)9-19/h1-4,7,10,18H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSNBPCIWTUCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide](/img/structure/B5079811.png)

![3-{[4-(2-Chlorophenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5079820.png)
![4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5079826.png)
![N-(2-bicyclo[2.2.1]heptanyl)-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5079837.png)
![(5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5079841.png)
![(4-METHOXY-3-NITROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5079850.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxylate](/img/structure/B5079853.png)
![1-(4-bromophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5079858.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide](/img/structure/B5079873.png)

![N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5079880.png)
![4-{[1-(1-adamantyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5079900.png)
![2,3-dihydro-1H-inden-5-yl[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5079901.png)
